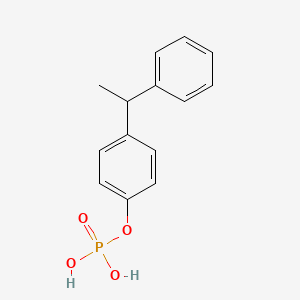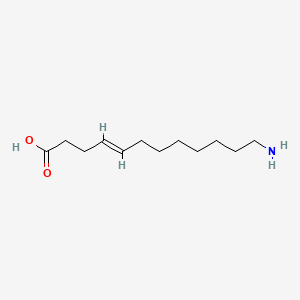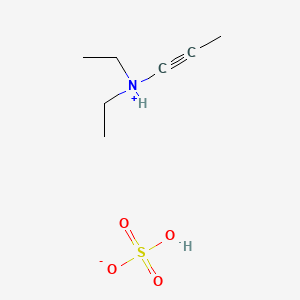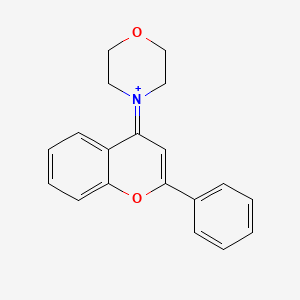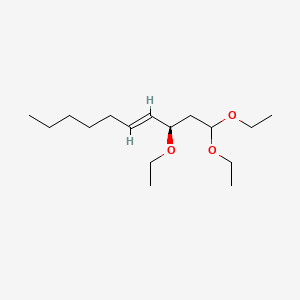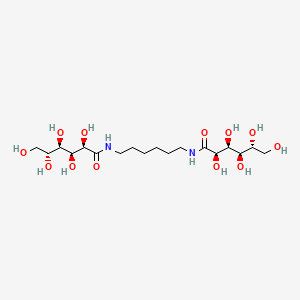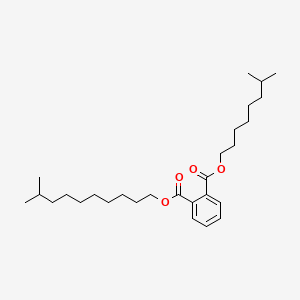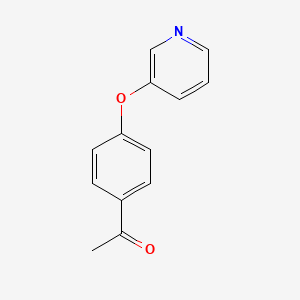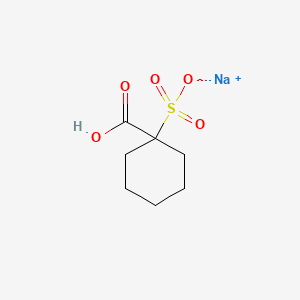
Sodium hydrogen-1-sulphocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen-1-sulphocyclohexanecarboxylate is a chemical compound with the molecular formula C7H11NaO5S. It is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylate and a sulfonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen-1-sulphocyclohexanecarboxylate typically involves the sulfonation of cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen-1-sulphocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The carboxylate and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Sodium hydrogen-1-sulphocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium hydrogen-1-sulphocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate and carboxylate groups can form ionic bonds and hydrogen bonds with target molecules, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium cyclohexanecarboxylate: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
Sodium benzenesulfonate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
Sodium toluenesulfonate: Similar to sodium benzenesulfonate but with a methyl group, affecting its solubility and reactivity.
Uniqueness
Sodium hydrogen-1-sulphocyclohexanecarboxylate is unique due to the presence of both carboxylate and sulfonate groups on a cyclohexane ring. This combination imparts distinctive chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
35116-31-5 |
|---|---|
Fórmula molecular |
C7H11NaO5S |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
sodium;1-carboxycyclohexane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.Na/c8-6(9)7(13(10,11)12)4-2-1-3-5-7;/h1-5H2,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Clave InChI |
MFJUQRKPCRYGKX-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


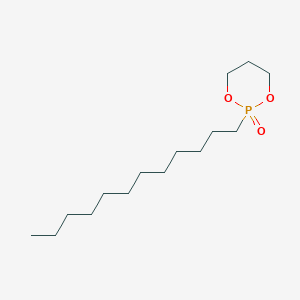
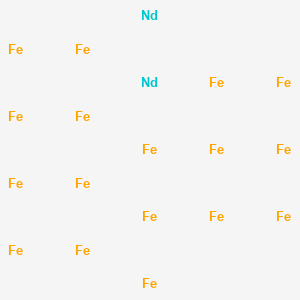
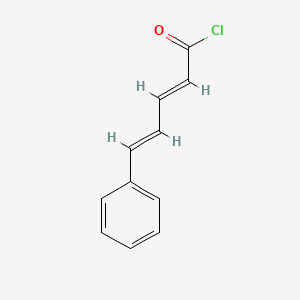
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)


